

Unveiling Chlorine-38: A Technical Guide to its Discovery and History

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Compound of Interest

Compound Name: Chlorine-38

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey to understanding the unstable isotopes of chlorine, particularly **Chlorine-38** (^{38}Cl), is deeply intertwined with the revolutionary advancements in nuclear physics and chemistry of the 1930s. This technical guide provides an in-depth exploration of the discovery and history of **Chlorine-38**, a short-lived radioisotope that emerged from the seminal experiments on artificial radioactivity. We delve into the historical context of its first synthesis, detail its radioactive properties, and outline the early experimental methodologies. This document serves as a comprehensive resource, compiling quantitative data into accessible tables and visualizing key processes through detailed diagrams, to support the work of researchers, scientists, and professionals in drug development who may utilize radioisotopes in their work.

The Dawn of Artificial Radioactivity: The Discovery of Chlorine-38

The discovery of **Chlorine-38** was not a singular event but rather a direct consequence of the groundbreaking discovery of artificial radioactivity in 1934 by French scientists Irène and Frédéric Joliot-Curie.^{[1][2][3][4][5]} Their experiments, which involved bombarding light elements with alpha particles, demonstrated for the first time that stable elements could be transformed into new, radioactive isotopes.^[1] This pivotal discovery opened the floodgates for a new era of nuclear research and earned them the Nobel Prize in Chemistry in 1935.^{[1][2]}

Inspired by the Joliot-Curies' findings, Italian physicist Enrico Fermi and his team in Rome hypothesized that neutrons, discovered by James Chadwick in 1932, would be even more effective projectiles for inducing radioactivity due to their lack of electrical charge.^{[5][6][7]} Starting in March 1934, Fermi's group began a systematic campaign of irradiating elements across the periodic table with neutrons.^{[6][7][8]} It is within this flurry of experimental activity that **Chlorine-38** was almost certainly first produced and identified. By bombarding the stable isotopes of chlorine (^{35}Cl and ^{37}Cl) with neutrons, they would have initiated a neutron capture reaction, leading to the formation of the heavier, unstable isotope ^{38}Cl .^{[9][10][11]}

While a specific publication formally announcing the discovery of **Chlorine-38** is not readily apparent from the historical record, its production and characterization would have been a natural outcome of Fermi's comprehensive investigations into neutron-induced radioactivity, for which he was awarded the Nobel Prize in Physics in 1938.^[6]

Radioactive Properties of Chlorine-38

Chlorine-38 is a radioactive isotope of chlorine with a relatively short half-life, making it a subject of interest for various scientific applications where rapid decay is advantageous. Its key radioactive properties are summarized in the tables below.

General Properties	
Isotope	Chlorine-38 (^{38}Cl)
Atomic Number (Z)	17
Mass Number (A)	38
Neutron Number (N)	21

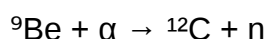
Radioactive Decay Data	
Decay Mode	β^- (Beta-minus)
Half-life	37.24 minutes[12][13]
Daughter Isotope	Argon-38 (^{38}Ar) (100%)[12][13]
Beta Decay Energy (Q-value)	4916.787 \pm 0.503 keV[14][15]
Mean Electron Energy	1.55041 MeV[13]
Mean Photon Energy	1.443 MeV[13]
Nuclear Properties	
Atomic Mass	37.9680106 \pm 0.0000001 amu[14][15]
Mass Excess	-29797.976 \pm 0.111 keV[14][15]
Binding Energy	323208.235 \pm 0.121 keV[14][15]
Spin	2-[14]
Gamma Ray Emissions	
Energy (keV)	Intensity (%)
1642.668 \pm 0.010	33.38 \pm 0.32[3][16]
2167.395 \pm 0.010	44.77 \pm 0.31[3][16][17]

Experimental Protocols: The First Synthesis of Chlorine-38

The initial production of **Chlorine-38** in the mid-1930s relied on the then-novel technique of neutron activation. While detailed, standardized protocols as we know them today were not yet established, the general experimental workflow can be reconstructed based on the methodologies employed by Fermi and his contemporaries.

Neutron Source

The primary source of neutrons for these early experiments was typically a radium-beryllium (Ra-Be) or a radon-beryllium (Rn-Be) source.^[18] These sources consisted of an intimate mixture of an alpha-emitting radionuclide (radium or radon) and beryllium powder. The alpha particles emitted by the radionuclide would bombard the beryllium nuclei, inducing the following nuclear reaction:



This reaction produced a flux of fast neutrons.

Irradiation of the Target

The target material would have been a chlorine-containing compound, likely a simple inorganic salt such as sodium chloride (NaCl) or potassium chloride (KCl). The choice of a simple salt would have been driven by its ready availability and the desire to avoid the production of a complex mixture of radioisotopes from other elements in the compound. The target material would be placed in close proximity to the neutron source for a sufficient period to induce radioactivity.

To increase the efficiency of neutron capture, Fermi discovered the utility of "slowing down" or moderating the fast neutrons.^{[6][18]} This was achieved by surrounding the neutron source and the target with a hydrogen-rich material, such as paraffin wax or water.^[18] The fast neutrons would lose energy through elastic collisions with the protons in the moderator, becoming "slow" or "thermal" neutrons, which have a much higher probability of being captured by the chlorine nuclei.

Detection and Identification

Following irradiation, the target would be quickly moved to a detector to measure the induced radioactivity. The primary detector used in this era was the Geiger-Müller counter, an instrument capable of detecting the beta particles emitted from the decay of **Chlorine-38**.^{[2][19]}

The identification of the newly formed radioisotope would have been based on the measurement of its half-life. By plotting the decay of the radioactivity over time, a characteristic

exponential decay curve would be obtained. The time taken for the activity to reduce by half would correspond to the half-life of the produced isotope. The distinct half-life of approximately 37 minutes would have served as the key identifier for **Chlorine-38**.^{[9][12]}

Chemical separation techniques could also have been employed to confirm the identity of the radioisotope. For instance, the irradiated chlorine compound could be dissolved, and chemical reactions specific to chlorine could be performed to isolate it from other potential radioactive products, thus confirming that the observed radioactivity was indeed from an isotope of chlorine.

Key Figures in the Early History of Radiochemistry

While the initial discovery of **Chlorine-38** is most directly linked to the work of the Joliot-Curies and Fermi, the broader field of radiochemistry and the application of radioisotopes were significantly advanced by other pioneering scientists.

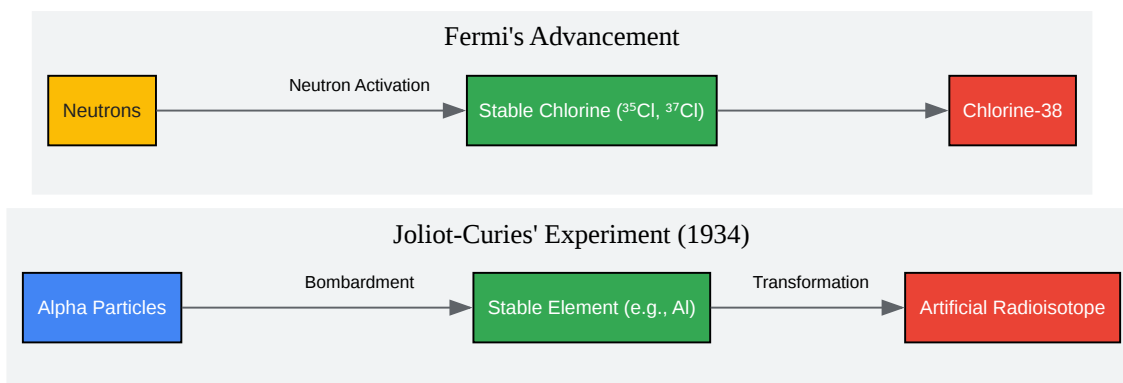
- Willard F. Libby: An American physical chemist, Libby made profound contributions to the field of radiochemistry.^[20] He developed highly sensitive Geiger counters in the 1930s, which were crucial for measuring weak radioactivity.^{[19][20]} His most celebrated work was the development of radiocarbon dating in the late 1940s, a technique that revolutionized archaeology and geology.^{[1][12]} While not directly involved in the initial discovery of **Chlorine-38**, his advancements in radiation detection and the application of radioisotopes were foundational for the entire field.
- Paul K. Kuroda: A Japanese-American chemist and nuclear scientist, Kuroda's research focused on radio and cosmochemistry. His early work, beginning in the 1930s, involved the study of radioactivity in natural systems. While his direct contributions to the initial characterization of **Chlorine-38** are not documented, his extensive work in radiochemistry and isotope geochemistry played a role in the broader understanding of the behavior and distribution of radioisotopes in the environment.

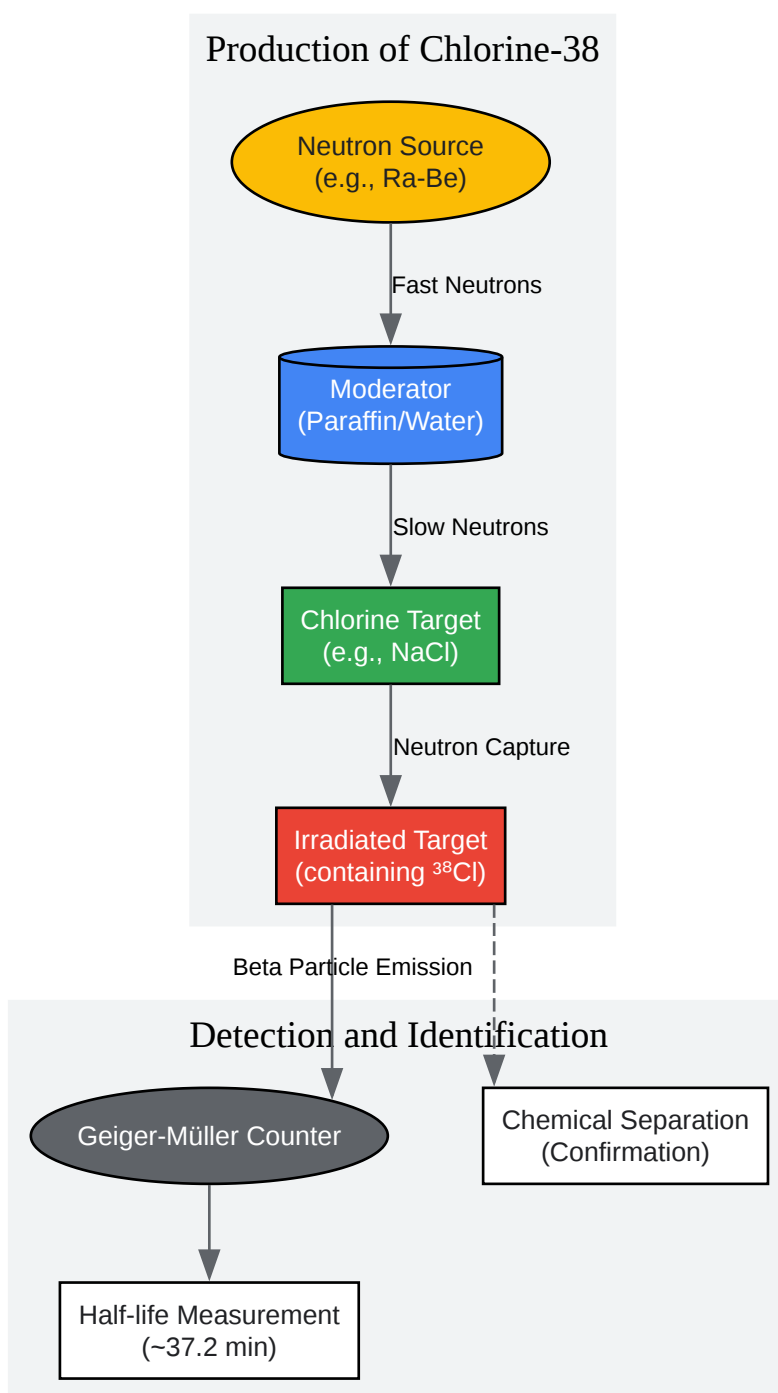
Visualizing the Processes

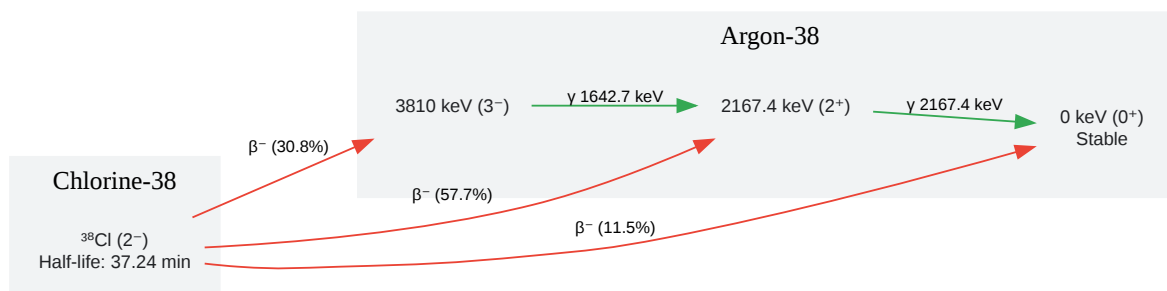
To better understand the key processes involved in the history and characterization of **Chlorine-38**, the following diagrams have been generated using the DOT language.

Joliot-Curies' Experiment (1934)

Fermi's Advancement







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References

- 1. Libby Introduces the Carbon-14 Method of Dating Ancient Objects | Research Starters | EBSCO Research [ebSCO.com]
- 2. salempress.com [salempress.com]
- 3. Gamma-ray energies in the decay of ^{38}Cl (Journal Article) | ETDEWEB [osti.gov]
- 4. mirdsoft.org [mirdsoft.org]
- 5. BETA- AND GAMMA-RAY MEASUREMENTS ON THE DECAY OF ^{38}Cl . (Journal Article) | OSTI.GOV [osti.gov]
- 6. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 7. mansell.com [mansell.com]
- 8. References from selected dataset [nndc.bnl.gov]
- 9. museum.cref.it [museum.cref.it]
- 10. Neutron activation - Wikipedia [en.wikipedia.org]
- 11. lindahall.org [lindahall.org]

- 12. Chlorine | Cl (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 14. sympnp.org [sympnp.org]
- 15. Gamma-ray energies in the decay of ^{38}Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nobelprize.org [nobelprize.org]
- 18. Willard Libby - Wikipedia [en.wikipedia.org]
- 19. chemicool.com [chemicool.com]
- 20. Paul Kuroda - Wikipedia [en.wikipedia.org]
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